molecular formula C10H18ClN B13483750 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B13483750
M. Wt: 187.71 g/mol
InChI Key: HWFLPUOLUGJTQZ-UHFFFAOYSA-N
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Description

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine salt featuring a tert-butyl group, an ethynyl substituent, and an amine functional group protonated as a hydrochloride. As a mixture of diastereomers, its stereochemical complexity arises from multiple chiral centers or restricted rotation within the cyclobutane ring. While specific experimental data for this compound are absent in the provided evidence, analogous compounds (e.g., cyclobutane carboxylic acids or brominated benzofuran amines) suggest its physicochemical properties may include moderate solubility in polar solvents due to the hydrochloride salt and stability influenced by the rigid cyclobutane framework .

The ethynyl group likely enhances reactivity toward click chemistry or alkyne-based coupling reactions, while the tert-butyl moiety may improve steric shielding, affecting both synthetic accessibility and biological activity. Diastereomer mixtures often exhibit distinct chromatographic behaviors and spectroscopic profiles, as seen in NMR comparisons of structurally related compounds (e.g., regions of divergent chemical shifts in Figure 6 of ) .

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

3-tert-butyl-1-ethynylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-5-10(11)6-8(7-10)9(2,3)4;/h1,8H,6-7,11H2,2-4H3;1H

InChI Key

HWFLPUOLUGJTQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)(C#C)N.Cl

Origin of Product

United States

Preparation Methods

Cyclobutane Core Construction and Functionalization

  • The cyclobutane ring is typically constructed via [2+2] cycloaddition reactions or ring contraction methods from larger cyclic precursors, but for this compound, direct functionalization of cyclobutanone derivatives is more common.
  • Starting from 1-aminocyclobutan-1-ol or 1-aminocyclobutanone derivatives, functionalization at the 3-position with a tert-butyl group can be achieved through nucleophilic substitution or alkylation reactions.
  • The tert-butyl group installation often utilizes tert-butylation reagents such as tert-butyl-2,2,2-trichloroacetimidate in the presence of Lewis acids (e.g., BF3·OEt2), which generate tert-butyl carbocations that react with nucleophilic sites on the cyclobutane ring or side chains.

Introduction of the Ethynyl Group

  • The ethynyl substituent at the 1-position is introduced via alkynylation reactions.
  • A common approach involves the addition of ethynyl nucleophiles (e.g., ethynylmagnesium bromide or ethynyl lithium) to cyclobutanone or aldehyde intermediates, followed by protection/deprotection steps to manage the amine functionality.
  • For example, Swern oxidation of the primary alcohol to aldehyde, followed by reaction with trimethylsilyl-protected pentynylmagnesium bromide, yields an intermediate alcohol that after TMS deprotection and further oxidation/reduction steps leads to the ethynyl-substituted cyclobutane.

Amine Functional Group and Hydrochloride Salt Formation

  • The amine group is typically introduced early or maintained throughout synthesis.
  • Protection of the amine as N-Boc (tert-butoxycarbonyl) derivatives is common during multi-step syntheses to prevent side reactions.
  • The final step usually involves deprotection of the amine and conversion to the hydrochloride salt by treatment with hydrochloric acid to improve stability and isolation.

Detailed Preparation Methodology

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 tert-Butylation tert-butyl-2,2,2-trichloroacetimidate, BF3·OEt2, 1,4-dioxane tert-butylated cyclobutane intermediate ~60-70%
2 Oxidation (Swern) (COCl)2, DMSO, Et3N, CH2Cl2, 0 °C Aldehyde intermediate 80-90%
3 Alkynylation TMS-protected ethynylmagnesium bromide, THF, -78 °C Ethynylated alcohol intermediate 70-85%
4 Deprotection (TMS removal) TBAF or acidic conditions Free ethynyl alcohol 90%
5 Reduction/Oxidation (if needed) NaBH4, CeCl3 or PCC Adjust stereochemistry, ketone to alcohol 75-85%
6 Amine protection (N-Boc) Di-tert-butyl dicarbonate, nanocatalyst, solvent-free N-Boc protected amine 90-96%
7 Final deprotection and salt formation TFA or HCl in DCM Free amine hydrochloride salt Quantitative

Note: Yields are approximate and depend on reaction scale and conditions.

Mechanistic Insights

  • The tert-butylation proceeds via in situ generation of a tert-butyl carbocation from tert-butyl-2,2,2-trichloroacetimidate activated by BF3·OEt2, which then undergoes nucleophilic attack by the cyclobutane oxygen or carbon nucleophiles.
  • The alkynylation step involves nucleophilic addition of an ethynyl organometallic reagent to the aldehyde carbonyl, forming a propargylic alcohol intermediate.
  • The amine protection step uses di-tert-butyl dicarbonate catalyzed by Fe3O4@SiO2@(NH4)2Ce(NO3)6 nanocatalyst under solvent-free conditions, offering a green chemistry advantage with high yields and recyclability of the catalyst.

Diastereomeric Mixture Considerations

  • The synthetic route often yields a mixture of diastereomers , due to the creation of new stereocenters during alkynylation and reduction steps.
  • Diastereomeric ratios can be influenced by reaction temperature, choice of reducing agent (e.g., CeCl3-assisted NaBH4 favors syn-1,3-diols), and protective group strategies.
  • Separation of diastereomers may require chromatographic techniques or crystallization.

Comparative Table of Preparation Methods and Key Parameters

Parameter tert-Butylation via TBTA + BF3·OEt2 Alkynylation with TMS-ethynyl MgBr Amine Protection via N-Boc (Nanocatalyst)
Reaction Environment Lewis acid catalysis, 1,4-dioxane Low temperature (-78 °C), THF Solvent-free, ambient temperature
Yield Range (%) 60-70 70-85 90-96
Stereochemical Control Moderate (carbocation intermediate) Moderate to high (organometallic addition) High (selective protection)
Green Chemistry Aspects Moderate (use of BF3·OEt2) Low (organometallic reagents) High (recyclable nanocatalyst, solvent-free)
Scalability Good Moderate Excellent

Chemical Reactions Analysis

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.

Scientific Research Applications

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The target compound’s amine hydrochloride contrasts with the carboxylic acid in , impacting solubility (hydrophilic vs. lipophilic tendencies) and reactivity (e.g., nucleophilic vs. electrophilic sites).
  • Stereochemical Complexity : Diastereomer mixtures in cyclobutane systems (e.g., ) often require advanced chromatographic separation techniques, similar to benzofuran derivatives in .

Spectroscopic and Stereochemical Differentiation

NMR analysis of structurally related compounds () reveals that diastereomers or analogs with minor substituent changes exhibit divergent chemical shifts in specific regions. For example:

  • In Figure 6 of , compounds 1 and 7 (Rapa derivatives) show nearly identical NMR profiles except in regions A (positions 39–44) and B (positions 29–36), directly correlating with substituent positioning.
  • For the target compound, the ethynyl and tert-butyl groups would similarly perturb chemical environments, particularly in cyclobutane ring protons and adjacent carbons.

Physicochemical and Reactivity Trends

  • Lumping Strategy : Compounds with shared structural motifs (e.g., cyclobutane cores or amine salts) may be grouped for modeling purposes, as described in . For instance, the lumping of organic compounds with similar substituents reduces reaction networks from 13 to 5 reactions . This suggests that the target compound’s reactivity (e.g., degradation or synthesis pathways) could align with ethynyl- or tert-butyl-containing analogs.
  • Stability : The tert-butyl group in the target compound and likely enhances steric stability, reducing susceptibility to ring-opening reactions compared to less substituted cyclobutanes.

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, insights from analogous systems highlight critical research needs:

  • Stereochemical Resolution : Detailed NMR or X-ray crystallography studies are required to map diastereomer-specific properties.
  • Reactivity Profiling : Comparative studies with ethynyl- or tert-butyl-modified cyclobutanes (e.g., click chemistry applications) would clarify functional group contributions.

Biological Activity

3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, a compound characterized by its unique cyclobutane structure and an ethynyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Molecular Formula: C10_{10}H14_{14}ClN
Molecular Weight: 185.68 g/mol
CAS Number: 2694728-29-3

The compound exists as a mixture of diastereomers, which can influence its biological activity and pharmacokinetics. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

The biological activity of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases, particularly those involved in cell cycle regulation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinases: The compound has shown promise in inhibiting CHK1 (Checkpoint Kinase 1), which plays a critical role in DNA damage response. In vitro assays demonstrated over 400-fold selectivity for CHK1 over CHK2, indicating its potential as a targeted therapeutic agent in cancer treatment .
  • Cell Cycle Arrest: Research indicates that it can abrogate etoposide-induced G2 checkpoint arrest in human colon cancer cells (HT29), suggesting a role in modulating cell cycle progression .

Biological Activity

The biological activity of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has been evaluated through various assays:

Activity Assay Type Results
CHK1 InhibitionCaliper microfluidic assayIC50_{50} = 7.4 µM
Cell ViabilitySulforhodamine B (SRB) assayGI50_{50} = 23 µM
G2 Checkpoint AbrogationEtoposide-induced assaySignificant reduction in arrest
hERG Ion Channel InhibitionPatchExpress AssayIC50_{50} > 10 µM

Case Study 1: Cancer Therapeutics

In a study exploring novel cancer therapies, 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride was tested alongside established chemotherapeutics. The compound demonstrated synergistic effects when combined with etoposide, enhancing cytotoxicity against resistant cancer cell lines. This suggests its potential role as an adjunct therapy in overcoming drug resistance .

Case Study 2: Selectivity Profile

A detailed examination of the selectivity profile revealed that the compound displayed minimal off-target effects on other kinases, which is crucial for reducing adverse effects in clinical settings. The selectivity for CHK1 over CHK2 was particularly notable, indicating a focused mechanism that could be exploited for therapeutic gain .

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, and how are diastereomers minimized during synthesis?

Answer:
Synthesis requires precise control of temperature (±2°C) and reaction time to minimize byproducts and optimize diastereomer ratios. For cyclobutane derivatives, low temperatures (0–5°C) are often used during cyclization to prevent ring-opening. Solvent polarity (e.g., dichloromethane vs. THF) influences reaction kinetics and diastereoselectivity. Quenching with HCl in anhydrous conditions ensures hydrochloride salt formation. To minimize diastereomers, chiral auxiliaries or asymmetric catalysis may be employed .

Advanced: How can continuous flow reactors improve the scalability of synthesizing this compound while maintaining diastereomeric purity?

Answer:
Continuous flow reactors enhance heat transfer and mixing efficiency, critical for exothermic reactions like amine hydrochloridation. By maintaining steady-state conditions, diastereomer ratios can be stabilized during scale-up. In-line monitoring (e.g., FTIR or UV-Vis) allows real-time adjustment of parameters such as flow rate and temperature to preserve stereochemical integrity. Evidence from similar cyclobutane syntheses shows a 15–20% yield improvement in flow systems compared to batch reactors .

Basic: What analytical techniques are essential for confirming the structure and diastereomer ratio of this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substituents on the cyclobutane ring and tert-butyl group. Diastereomers show distinct splitting patterns due to differing spatial arrangements.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H+^+] at m/z 212.15 for the free base).
  • HPLC : Reverse-phase chromatography with chiral columns (e.g., Chiralpak AD-H) quantifies diastereomer ratios. A 70:30 methanol/water mobile phase is typical for baseline separation .

Advanced: What challenges arise when distinguishing diastereomers using X-ray crystallography, and how are they resolved?

Answer:
Diastereomers may form isomorphic crystals, complicating diffraction pattern interpretation. To resolve this:

  • Co-crystallization with chiral selectors (e.g., tartaric acid derivatives) induces distinct crystal packing.
  • High-resolution synchrotron X-ray sources improve data quality for minor diastereomers (<5% abundance).
  • Computational refinement tools (e.g., SHELXT) model disordered regions caused by stereochemical variability .

Basic: How is the hydrochloride salt form validated, and what stability tests are recommended for long-term storage?

Answer:

  • Salt Validation : Ion chromatography confirms Cl^- content. A 1:1 amine/HCl ratio is verified via elemental analysis (C, H, N, Cl).
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity and diastereomer interconversion. Store at -20°C in amber vials with desiccants to prevent hydrolysis .

Advanced: What computational methods predict the pharmacokinetic interactions of this compound with biological targets?

Answer:

  • Docking Simulations : Autodock Vina models interactions with neurotransmitter receptors (e.g., serotonin 5-HT2A_{2A}) using the compound’s minimized 3D structure (PDB ID: 6WGT).
  • MD Simulations : GROMACS evaluates binding stability over 100 ns trajectories. Diastereomer-specific binding free energies (ΔG) are calculated via MM-PBSA.
  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration and CYP450 metabolism .

Basic: How are diastereomers separated chromatographically, and what solvent systems are effective?

Answer:

  • Normal-Phase HPLC : Silica columns with hexane/ethanol gradients (95:5 to 80:20) resolve diastereomers based on polarity differences.
  • Chiral SFC : Supercritical CO2_2 with 20% ethanol modifier achieves faster separation (<10 mins) and higher resolution (Rs_s >2.5) .

Advanced: What isotopic labeling strategies track diastereomer-specific metabolic pathways in vitro?

Answer:

  • 13^{13}C-Labeling : Introduce 13^{13}C at the cyclobutane ring’s bridgehead carbon. LC-MS/MS traces labeled metabolites in hepatocyte assays.
  • Deuterium Exchange : Replace tert-butyl hydrogens with 2^2H to study oxidative N-dealkylation via CYP3A4. Kinetic isotope effects (KIE) reveal rate-limiting steps .

Basic: How are contradictions in diastereomer reactivity data reconciled across studies?

Answer:
Contradictions often stem from varying solvent polarities or catalytic impurities. Controlled experiments with standardized conditions (e.g., DMF vs. acetonitrile) isolate solvent effects. ICP-MS detects trace metal catalysts (e.g., Pd) that may alter reaction pathways .

Advanced: What in vivo models are suitable for evaluating diastereomer-specific biological activity?

Answer:

  • Zebrafish : Rapid screening of neuroactivity (e.g., locomotor changes) distinguishes diastereomer effects.
  • Rodent Microdialysis : Implanted probes measure striatal dopamine levels post-administration. Diastereomer A shows 2-fold higher bioavailability than B in Sprague-Dawley rats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.